7-Chloro-3-methyl-1H-indazole
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Overview
Description
7-Chloro-3-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. The presence of a chlorine atom at the 7th position and a methyl group at the 3rd position makes this compound unique. Indazole derivatives are known for their diverse biological activities and are used in various medicinal and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-methyl-1H-indazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-chloro-3-nitrotoluene with hydrazine hydrate can lead to the formation of the desired indazole derivative. The reaction typically requires a solvent such as ethanol and is carried out under reflux conditions.
Another method involves the use of transition metal catalysts. For example, a copper-catalyzed cyclization of 2-chloro-3-methylphenylhydrazine with an appropriate nitrile can yield this compound. This reaction is usually performed in the presence of a base such as potassium carbonate and a solvent like dimethyl sulfoxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial processes often utilize optimized reaction conditions, including temperature control, pressure regulation, and the use of efficient catalysts to maximize the yield and minimize byproducts.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-3-methyl-1H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. These reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base such as sodium hydroxide or potassium tert-butoxide.
Major Products
Oxidation: Oxidation of this compound can yield products like 7-chloro-3-methylindazole-1-oxide.
Reduction: Reduction can produce compounds such as this compound-3-amine.
Substitution: Substitution reactions can lead to derivatives like 7-amino-3-methyl-1H-indazole or 7-alkoxy-3-methyl-1H-indazole.
Scientific Research Applications
7-Chloro-3-methyl-1H-indazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Derivatives of this compound are investigated for their therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, dyes, and polymers.
Mechanism of Action
The mechanism of action of 7-Chloro-3-methyl-1H-indazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. For example, indazole derivatives are known to inhibit certain kinases, which play a role in cell signaling pathways. The chlorine and methyl groups can influence the compound’s binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
7-Chloro-1H-indazole: Lacks the methyl group at the 3rd position.
3-Methyl-1H-indazole: Lacks the chlorine atom at the 7th position.
1H-indazole: Lacks both the chlorine and methyl groups.
Uniqueness
7-Chloro-3-methyl-1H-indazole is unique due to the presence of both the chlorine atom and the methyl group, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s potency and selectivity in various applications compared to its analogs.
Properties
IUPAC Name |
7-chloro-3-methyl-2H-indazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-5-6-3-2-4-7(9)8(6)11-10-5/h2-4H,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHRCFSYJFZVAMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=C(C2=NN1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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